2,4'-Dimethoxybiphenyl
Description
2,4'-Dimethoxybiphenyl (C₁₄H₁₄O₂; molecular weight: 214.264 g/mol) is a biphenyl derivative featuring two methoxy (-OCH₃) groups at the 2-position of one benzene ring and the 4'-position of the adjacent ring . It belongs to the class of dimethoxybiphenyl isomers, which differ in the substitution patterns of methoxy groups. This compound is primarily studied in the context of organic synthesis, catalysis, and materials science. Its structure influences physicochemical properties such as solubility, melting point, and chromatographic behavior, which are critical for applications in chemical manufacturing and analytical chemistry .
Properties
IUPAC Name |
1-methoxy-2-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-12-9-7-11(8-10-12)13-5-3-4-6-14(13)16-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCCSSNDQZEQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466894 | |
| Record name | 2,4'-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49602-47-3 | |
| Record name | 2,4'-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4’-Dimethoxybiphenyl involves the reaction of anisole with tellurium tetrachloride to form bis(4-methoxyphenyl)tellurium dichloride. This intermediate is then reduced using Raney nickel to yield 2,4’-Dimethoxybiphenyl . The reaction conditions include heating the mixture to 160°C for 6 hours and subsequent refluxing with Raney nickel for 8 hours.
Industrial Production Methods: Industrial production of 2,4’-Dimethoxybiphenyl typically follows similar synthetic routes but on a larger scale. The use of efficient fume hoods and proper safety measures is crucial due to the toxic nature of tellurium compounds and the evolution of hydrogen chloride during the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,4’-Dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield biphenyl derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Reagents like boron tribromide for demethylation.
Major Products:
Oxidation: Quinones.
Reduction: Various biphenyl derivatives.
Substitution: Demethylated biphenyl compounds.
Scientific Research Applications
Chemical Properties and Structure
2,4'-Dimethoxybiphenyl is a biphenyl derivative with two methoxy groups located at the 2' and 4' positions. Its molecular formula is with a molecular weight of approximately 270.27 g/mol. The presence of methoxy groups enhances its solubility in organic solvents and influences its electronic properties, making it suitable for various applications.
1. Photovoltaic Cells
this compound has been explored as an electron transport material in organic photovoltaic (OPV) cells. Its ability to facilitate charge transport while maintaining structural integrity under operational conditions makes it a candidate for enhancing OPV performance.
| Application | Performance Metrics |
|---|---|
| Electron Transport Layer | Improved efficiency by 15% compared to control samples |
Case Study:
In an experimental setup reported by the Journal of Materials Chemistry, OPVs incorporating this compound achieved a power conversion efficiency of over 10%, indicating its potential as a viable alternative to conventional materials .
Biological Research Applications
1. Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study:
A study published in Biomaterials Science demonstrated that nanoparticles synthesized from this compound could encapsulate hydrophobic drugs effectively, improving their therapeutic efficacy while minimizing side effects .
2. Molecular Recognition
Research into macrocyclic receptors utilizing this compound has shown promise in precision medicine. These receptors can selectively bind to biomolecules, facilitating targeted drug delivery and biosensing applications.
Mechanism of Action
The mechanism of action of 2,4’-Dimethoxybiphenyl involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The methoxy groups play a crucial role in enhancing its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Isomerism and Key Isomers
Dimethoxybiphenyls exhibit twelve possible isomers, six of which are experimentally relevant due to synthetic feasibility:
- 2,2'-Dimethoxybiphenyl
- 2,3'-Dimethoxybiphenyl
- 2,4'-Dimethoxybiphenyl
- 3,3'-Dimethoxybiphenyl
- 3,4'-Dimethoxybiphenyl
- 4,4'-Dimethoxybiphenyl
The substituent positions significantly alter steric hindrance, electronic effects, and molecular symmetry. For example:
- 2,2'- and 3,3'-isomers : High steric hindrance due to proximity of methoxy groups, reducing internal rotation angles .
- 4,4'-isomer : Symmetrical structure with minimal steric strain, leading to higher melting points (175–177°C) compared to asymmetric isomers like 2,2'-dimethoxybiphenyl (mp: 152–156°C) .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Property | This compound | 2,2'-Dimethoxybiphenyl | 4,4'-Dimethoxybiphenyl |
|---|---|---|---|
| Melting Point (°C) | Not reported | 152–156 | 175–177 |
| Solubility | Ethanol, acetone (likely) | Chloroform, methanol | Ethanol, acetone |
| Retention Time (GC) | Intermediate | Lowest (GC-MS) | Higher than 2,2'-isomer |
| Symmetry | Asymmetric | Symmetric (ortho) | Symmetric (para) |
Key Observations :
- Solubility: All isomers are generally soluble in organic solvents (e.g., ethanol, acetone), but water insolubility is consistent due to hydrophobic biphenyl cores .
- Retention Behavior : In gas chromatography (GC), 2,2'-dimethoxybiphenyl elutes earliest due to reduced steric hindrance and planar conformation, while 4,4'- and 2,4'-isomers exhibit longer retention times .
Spectral and Analytical Differentiation
- Mass Spectrometry (MS) :
- Nuclear Magnetic Resonance (NMR) :
- Methoxy group chemical shifts vary with substituent positions. For example, para-substituted methoxy groups (4,4'-isomer) resonate upfield compared to ortho-substituted counterparts .
Biological Activity
2,4'-Dimethoxybiphenyl is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Overview of Biological Activity
The biological activity of this compound has been primarily investigated in relation to its antimicrobial and anticancer properties. Research indicates that the compound exhibits significant effects against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains. For instance, a study indicated that certain derivatives of biphenyl compounds exhibited antibacterial activity comparable to standard agents like erythromycin and metronidazole .
| Microorganism | Activity Level |
|---|---|
| Pseudomonas aeruginosa | Significant |
| Candida albicans | Moderate |
| Bacillus pumilus | Significant |
| Micrococcus luteus | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has been tested against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and HCT116 (colon) cells. The results indicate varying degrees of cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| HEPG2 | 6.3 |
| MCF7 | 84.6 |
| HCT116 | Variable |
These findings suggest that the compound's structure plays a critical role in its efficacy against cancer cells. The presence of methoxy groups is essential for enhancing its interaction with biological targets .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The methoxy groups on the biphenyl structure are thought to facilitate binding to specific enzymes or receptors, modulating their activity.
- Signaling Pathways : The compound may activate or inhibit signaling cascades that lead to apoptosis in cancer cells or disrupt metabolic processes in microorganisms .
Case Studies
- Liver Injury Model : A study involving a liver injury model in rats showed that treatment with dimethoxy biphenyl derivatives significantly improved liver function markers after tamoxifen-induced damage. This suggests a protective role against chemical-induced hepatic injury .
- Cancer Cell Resistance : In another investigation, it was found that this compound could reverse multidrug resistance in breast carcinoma cells by enhancing doxorubicin accumulation and promoting apoptosis through caspase activation .
Comparative Analysis
When compared with other dimethoxy biphenyl derivatives, such as 2',5'-dimethoxybiphenyl and 4,4'-dimethoxybiphenyl, the unique positioning of the methoxy groups in this compound contributes to its distinct chemical reactivity and biological activity. This structural specificity impacts not only its binding affinity but also its overall therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
